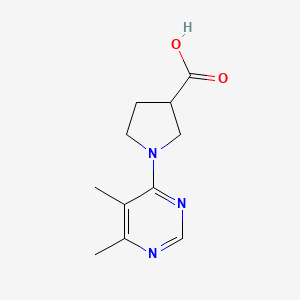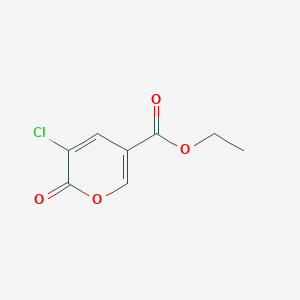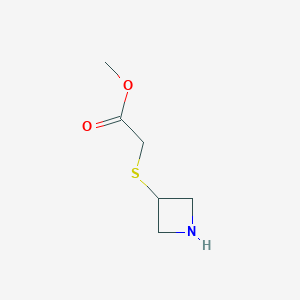![molecular formula C22H25N3S2 B13013691 2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It consists of alternating benzodithiophene (BDT) and benzotriazole (BTz) units in its backbone.
- The compound exhibits low bandgap characteristics, making it suitable for photovoltaic devices.
2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole: , is a conjugated polymer with promising properties for applications in organic electronics.
Métodos De Preparación
- PBDTDTBTz can be synthesized via a typical Stille coupling polymerization method.
- The reaction involves coupling BDT and BTz monomers using palladium catalysts.
- Industrial production methods may involve scalable processes, such as solution-based or solid-state polymerization.
Análisis De Reacciones Químicas
- PBDTDTBTz undergoes various reactions:
Oxidation: It can be oxidized to form radical cations.
Reduction: Reduction leads to radical anions.
Substitution: Functionalization of side chains or aromatic rings.
- Common reagents include oxidants (e.g., FeCl₃), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
- Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Organic Photovoltaics (OPVs): PBDTDTBTz is used as an electron-donating material in bulk heterojunction solar cells.
Field-Effect Transistors (FETs): It shows promise as a semiconductor in FETs due to its charge transport properties.
Sensors: PBDTDTBTz-based sensors detect analytes through changes in conductivity or fluorescence.
Light-Emitting Diodes (LEDs): It can serve as an emissive layer in solution-processed LEDs.
Mecanismo De Acción
- In OPVs, PBDTDTBTz absorbs photons, generating excitons.
- Excitons dissociate at the donor-acceptor interface, leading to charge separation.
- The resulting electrons and holes contribute to photocurrent.
- Molecular targets and pathways involve energy levels, intermolecular interactions, and charge transport.
Comparación Con Compuestos Similares
- PBDTDTBTz’s uniqueness lies in its BDT-BTz alternating structure.
- Similar compounds include other BDT-based polymers (e.g., PTBTBDT ) and BTz derivatives (e.g., dTdCNBTz ).
- These compounds vary in bandgap, solubility, and optoelectronic properties.
Propiedades
IUPAC Name |
2-octyl-4,7-dithiophen-2-ylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S2/c1-2-3-4-5-6-7-14-25-23-21-17(19-10-8-15-26-19)12-13-18(22(21)24-25)20-11-9-16-27-20/h8-13,15-16H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJGDKTBBGJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
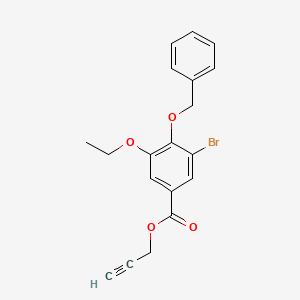
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
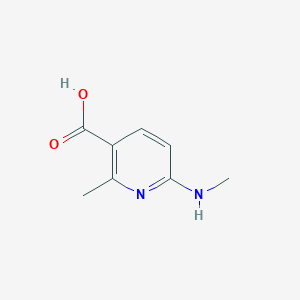
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)

![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)

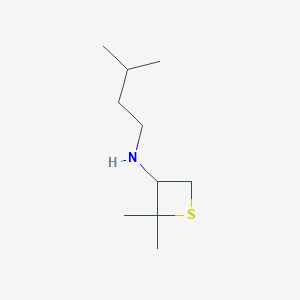
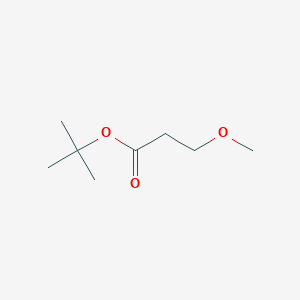
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
